![molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3](/img/structure/B23099.png)
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was initially developed as an experimental drug candidate for the treatment of blood cancers. Perfosfamide is a prodrug that is metabolized into active compounds with potent antineoplastic and immunosuppressive properties .
Preparation Methods
Perfosfamide can be synthesized through the hydroxylation of cyclophosphamide. The synthetic route involves the use of peroxygenase enzymes, such as those from the fungus Marasmius rotula, which can selectively hydroxylate cyclophosphamide to produce 4-hydroxycyclophosphamide. This intermediate can then be further oxidized to form perfosfamide
Chemical Reactions Analysis
Perfosfamide undergoes several types of chemical reactions, including:
Reduction: The reduction of perfosfamide is less common but can occur under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphoramide mustard and acrolein, both of which are cytotoxic and contribute to the compound’s antineoplastic effects .
Scientific Research Applications
It has been studied for its ability to purge malignant cells from bone marrow transplants, thereby reducing the risk of graft-versus-host disease and relapse in patients with blood cancers . Additionally, perfosfamide has been investigated for its immunosuppressive properties, which could be beneficial in preventing transplant rejection and treating autoimmune diseases .
Mechanism of Action
Perfosfamide exerts its effects through the formation of active metabolites, including phosphoramide mustard and acrolein. These metabolites alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets of perfosfamide include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Perfosfamide is similar to other oxazaphosphorine compounds, such as cyclophosphamide and mafosfamide. Like perfosfamide, these compounds are prodrugs that are metabolized into active metabolites with cytotoxic properties. perfosfamide is unique in its ability to be used as a purging agent in bone marrow transplants, a property not shared by cyclophosphamide and mafosfamide .
Similar Compounds
- Cyclophosphamide
- Mafosfamide
Perfosfamide’s uniqueness lies in its specific application in bone marrow transplant procedures and its experimental status, which has limited its widespread use .
Properties
CAS No. |
107788-10-3 |
|---|---|
Molecular Formula |
C21H24O6S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13- |
InChI Key |
BJTSJYORCVRPET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Synonyms |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


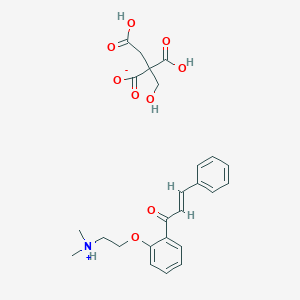

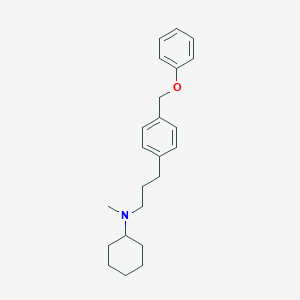

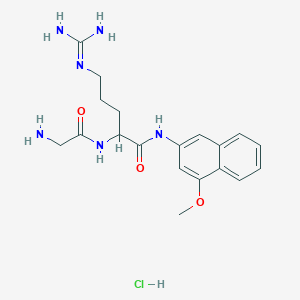
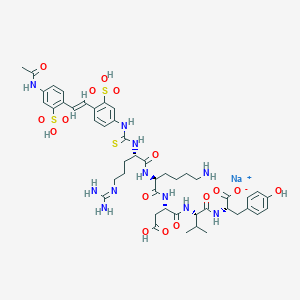
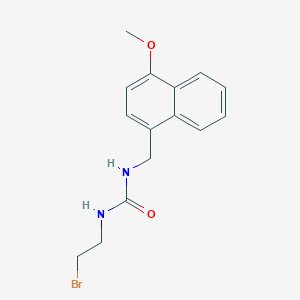
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
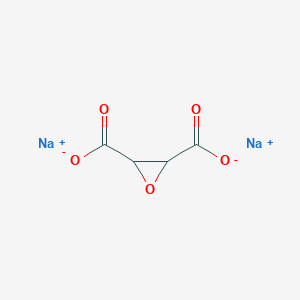
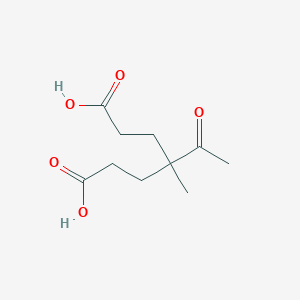

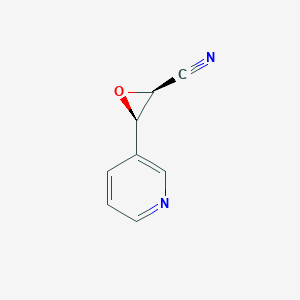
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
